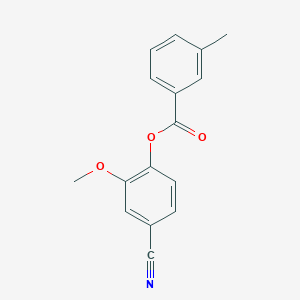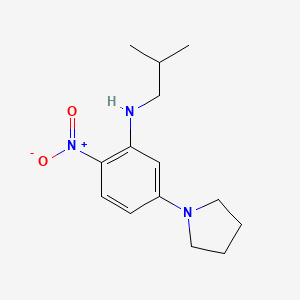
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, also known as BZMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BZMT is a thioxoacetamide derivative that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is in the field of medicinal chemistry. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have anti-inflammatory and antioxidant activity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to reduce the production of inflammatory cytokines and to scavenge free radicals, which can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been extensively studied for its potential use in various scientific research applications, making it a valuable compound for researchers. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is a potent inhibitor of various enzymes and signaling pathways, which can make it difficult to interpret experimental results. Additionally, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. One area of research is the development of new cancer therapies based on the antitumor activity of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. Researchers are also exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a potential antibiotic or antifungal agent. Another area of research is the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, which could lead to the development of new drugs that target specific enzymes or signaling pathways. Finally, researchers are exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a tool for studying the regulation of pH and neurotransmitter activity in the body.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(17(23)19-9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGYNCKSMBSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzamide](/img/structure/B4193891.png)
![benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4193901.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4193916.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)
amino]-4-methoxyphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4193931.png)

![6-methoxy-9-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4193948.png)
![ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B4193955.png)
![3-(2-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4193963.png)

![2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4193979.png)
![2-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193991.png)
![N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193993.png)